molecular formula C19H18ClN5O B2434158 (1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 951611-84-0

(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No. B2434158
CAS RN: 951611-84-0
M. Wt: 367.84
InChI Key: GCKMXGWFVMYYMH-UHFFFAOYSA-N
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Description

The compound contains several structural components, including a 1H-1,2,3-triazole ring, a 3-chlorophenyl group, and a 4-phenylpiperazin-1-yl group . These components are common in various pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1H-1,2,3-triazole ring, a 3-chlorophenyl group, and a 4-phenylpiperazin-1-yl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the 1H-1,2,3-triazole ring, the 3-chlorophenyl group, and the 4-phenylpiperazin-1-yl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1H-1,2,3-triazole ring, the 3-chlorophenyl group, and the 4-phenylpiperazin-1-yl group would likely affect its solubility, stability, and reactivity .

Scientific Research Applications

Green Chemistry

1,2,3-triazoles, which are part of the compound’s structure, have important applications in green chemistry . They can be synthesized using environmentally friendly methods, such as ultrasound chemistry and mechanochemistry . This makes them suitable for use in research and development of efficient, environmentally safe methods .

Pharmaceutical Chemistry

1,2,3-triazoles also have significant applications in pharmaceutical chemistry . They are often used as scaffolds in the design of biologically active compounds . Therefore, the compound could potentially be used in the development of new drugs.

Antibacterial Agents

Research has shown that 1,2,4-triazoles and their derivatives, which are structurally similar to 1,2,3-triazoles, have significant antibacterial activity . This suggests that the compound could potentially be used in the development of new antibacterial agents.

Antimicrobial Activity

1,2,4-triazoles have also been proven to have antimicrobial activity . Therefore, the compound could potentially be used in the development of new antimicrobial agents.

Drug Resistance

Given the growing global spread of drug resistance in bacteria, there is a need for new potent and safe antimicrobial agents . The compound, due to its potential antibacterial and antimicrobial activities, could be used in research aimed at tackling this issue.

Environmental Pollution

The compound could potentially be used in research aimed at addressing environmental pollution caused by the overuse and misuse of antibiotics . Its potential antibacterial and antimicrobial activities could make it a viable alternative to traditional antibiotics.

properties

IUPAC Name

[1-(3-chlorophenyl)triazol-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O/c20-15-5-4-8-17(13-15)25-14-18(21-22-25)19(26)24-11-9-23(10-12-24)16-6-2-1-3-7-16/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKMXGWFVMYYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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